molecular formula C21H19ClN2O2 B6547588 1-[(3-chlorophenyl)methyl]-N-(2-ethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 946363-45-7

1-[(3-chlorophenyl)methyl]-N-(2-ethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B6547588
CAS No.: 946363-45-7
M. Wt: 366.8 g/mol
InChI Key: CHNQYRKXTJINRA-UHFFFAOYSA-N
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Description

This compound belongs to the pyridine carboxamide class, characterized by a 6-oxo-1,6-dihydropyridine core. The structure includes a 3-chlorophenylmethyl group at position 1 and a 2-ethylphenyl substituent on the carboxamide nitrogen.

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-N-(2-ethylphenyl)-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O2/c1-2-16-7-3-4-9-19(16)23-21(26)17-10-11-20(25)24(14-17)13-15-6-5-8-18(22)12-15/h3-12,14H,2,13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHNQYRKXTJINRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogs differ in substituent groups on the pyridine ring and carboxamide nitrogen. Below is a comparative analysis:

Table 1: Substituent and Property Comparison
Compound Name R1 (Pyridine Substituent) R2 (Carboxamide Substituent) Molecular Weight (g/mol) Predicted Solubility Synthesis Yield (if available)
Target Compound 3-Chlorophenylmethyl 2-Ethylphenyl 366.45* Low (non-polar R2) N/A
1-[(4-Chlorophenyl)methyl]-... () 4-Chlorophenylmethyl 2-(Dimethylamino)ethyl 333.81 Moderate (polar R2) N/A
1-[(3-Methylphenyl)methyl]-... () 3-Methylphenylmethyl 4-Isopropylphenyl ~328.4* Low N/A
Compound 8 () Benzyl 3-(Cyclopropylcarbamoyl)phenyl ~375.4* Low 23%
N-Benzyl-... () Benzyl 2-(Dimethylamino)ethyl 299.37 Moderate N/A

*Calculated based on molecular formulas.

Key Observations:

Chlorine Position : The target compound’s 3-chlorophenylmethyl group may induce steric and electronic effects distinct from the 4-chlorophenylmethyl analog (). The meta-substitution could alter dipole moments and target binding compared to para-substitution .

Carboxamide Substituents: The 2-ethylphenyl group (target) is less polar than 2-(dimethylamino)ethyl (), suggesting lower aqueous solubility. Bulky substituents like 3-(cyclopropylcarbamoyl)phenyl (Compound 8, ) correlate with lower synthesis yields (23%), likely due to steric hindrance .

Physicochemical Properties

  • Solubility: Compounds with polar R2 groups (e.g., dimethylaminoethyl in ) exhibit higher predicted solubility due to hydrogen bonding. The target’s 2-ethylphenyl group reduces polarity, favoring lipid solubility .
  • pKa : ’s analog has a pKa of 13.31, indicating weak basicity. The target’s lack of ionizable groups suggests neutral behavior under physiological conditions.

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